1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N',N'-tetraethyl-
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Overview
Description
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows for a wide range of chemical modifications, making them valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the substitution reactions. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- can be compared with other similar compounds such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity. The uniqueness of 1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N,N’,N’-tetraethyl- lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
54139-41-2 |
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Molecular Formula |
C15H30N6S2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
4,6-bis(diethylaminosulfanyl)-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-7-19(8-2)13-16-14(22-20(9-3)10-4)18-15(17-13)23-21(11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
ZYBAGQCVSXPOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)SN(CC)CC)SN(CC)CC |
Origin of Product |
United States |
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